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molecular formula C11H13Cl2NO2 B8457976 [2-(3,4-Dichloro-phenyl)-ethyl]-carbamic acid ethyl ester

[2-(3,4-Dichloro-phenyl)-ethyl]-carbamic acid ethyl ester

Cat. No. B8457976
M. Wt: 262.13 g/mol
InChI Key: ZYFXCNFTOWMPHR-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using an analogous reaction procedure and workup as described in Example 1, [2-(3,4-dichloro-phenyl)-ethyl]-carbamic acid ethyl ester (I-41c: 3.5 g, 13.409 mmol) in POCl3 (35 mL) was reacted with P2O5 (3.80 g, 26.819 mmol) at 120° C. for 1 hour to afford the crude product. Purification by column chromatography on silica gel (30% ethylacetate in hexane) afforded 0.350 g of the crude product which was used in the next step without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[Cl:15][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][C:11]=1[Cl:14])[C:4](=[O:3])[NH:5][CH2:6][CH2:7]2

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(NCCC1=CC(=C(C=C1)Cl)Cl)=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an analogous reaction procedure
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (30% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCNC(C2=CC1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 12.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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